Cas no 88807-02-7 (trans-2-azidocyclopentan-1-ol)

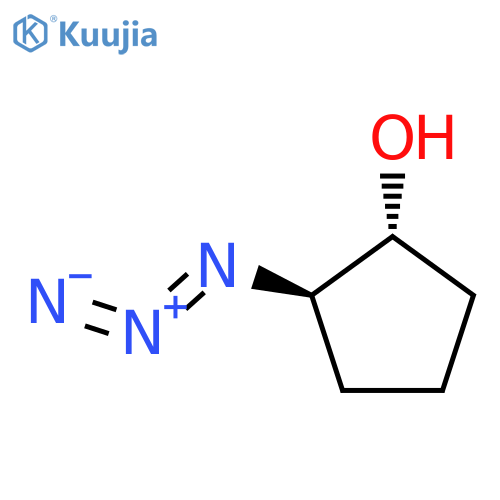

trans-2-azidocyclopentan-1-ol structure

商品名:trans-2-azidocyclopentan-1-ol

trans-2-azidocyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol, 2-azido-, (1R,2R)-rel-

- SCHEMBL13949761

- AKOS026735809

- (1S,2S)-2-azidocyclopentan-1-ol

- 88807-02-7

- 125356-51-6

- EN300-247098

- trans-2-azidocyclopentan-1-ol

-

- インチ: InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m0/s1

- InChIKey: HUHPZGBAWPMUCZ-WHFBIAKZSA-N

- ほほえんだ: C1CC(C(C1)O)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 127.074561919g/mol

- どういたいしつりょう: 127.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 34.6Ų

trans-2-azidocyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B408203-50mg |

trans-2-azidocyclopentan-1-ol |

88807-02-7 | 50mg |

$ 160.00 | 2022-06-01 | ||

| Enamine | EN300-1234814-1000mg |

rac-(1R,2R)-2-azidocyclopentan-1-ol |

88807-02-7 | 95.0% | 1000mg |

$499.0 | 2023-10-02 | |

| Enamine | EN300-1234814-10000mg |

rac-(1R,2R)-2-azidocyclopentan-1-ol |

88807-02-7 | 95.0% | 10000mg |

$2146.0 | 2023-10-02 | |

| Aaron | AR01C24L-50mg |

(1S,2S)-2-azidocyclopentan-1-ol |

88807-02-7 | 95% | 50mg |

$155.00 | 2025-02-09 | |

| 1PlusChem | 1P01C1W9-250mg |

(1S,2S)-2-azidocyclopentan-1-ol |

88807-02-7 | 95% | 250mg |

$300.00 | 2024-04-20 | |

| Aaron | AR01C24L-250mg |

(1S,2S)-2-azidocyclopentan-1-ol |

88807-02-7 | 95% | 250mg |

$300.00 | 2025-02-09 | |

| 1PlusChem | 1P01C1W9-1g |

(1S,2S)-2-azidocyclopentan-1-ol |

88807-02-7 | 95% | 1g |

$679.00 | 2024-04-20 | |

| 1PlusChem | 1P01C1W9-500mg |

(1S,2S)-2-azidocyclopentan-1-ol |

88807-02-7 | 95% | 500mg |

$525.00 | 2024-04-20 | |

| A2B Chem LLC | AW41145-100mg |

(1S,2S)-2-azidocyclopentan-1-ol |

88807-02-7 | 95% | 100mg |

$183.00 | 2024-04-19 | |

| A2B Chem LLC | AW41145-500mg |

(1S,2S)-2-azidocyclopentan-1-ol |

88807-02-7 | 95% | 500mg |

$429.00 | 2024-04-19 |

trans-2-azidocyclopentan-1-ol 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

88807-02-7 (trans-2-azidocyclopentan-1-ol) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量